2-Chloro-1-(2-chlorophenyl)ethanone

Catalog No.
S3313119
CAS No.
4209-25-0
M.F
C8H6Cl2O
M. Wt
189.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(2-chlorophenyl)ethanone

CAS Number

4209-25-0

Product Name

2-Chloro-1-(2-chlorophenyl)ethanone

IUPAC Name

2-chloro-1-(2-chlorophenyl)ethanone

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C8H6Cl2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

SOGLGKRIVMZMSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)Cl

Synthesis:

-Chloro-1-(2-chlorophenyl)ethanone, also known as 2'-chloroacetophenone, can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride using aluminum chloride (AlCl3) as a Lewis acid catalyst.

Potential Applications:

While research on 2-chloro-1-(2-chlorophenyl)ethanone is limited, its potential applications in scientific research are being explored in several areas:

  • Intermediate in Organic Synthesis: Due to its reactive functional groups (carbonyl and chlorine), 2-chloro-1-(2-chlorophenyl)ethanone can serve as a building block for the synthesis of more complex organic molecules. This includes the preparation of pharmaceuticals, fine chemicals, and functional materials [].
  • Study of Chemical Reactions: The presence of chlorine atoms in specific positions on the molecule can influence its reactivity in various chemical reactions. Researchers may utilize 2-chloro-1-(2-chlorophenyl)ethanone to study the effect of substituents on reaction mechanisms, kinetics, and thermodynamics.
  • Material Science Applications: The aromatic ring and functional groups in 2-chloro-1-(2-chlorophenyl)ethanone offer potential for the development of novel materials. Researchers may investigate its use in the creation of liquid crystals, polymers, or other functional materials with specific properties.

2-Chloro-1-(2-chlorophenyl)ethanone, with the chemical formula C₈H₆Cl₂O, is an aromatic ketone characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethyl group. This compound is notable for its structural features, which include a carbonyl group (C=O) adjacent to a chloro-substituted phenyl group. The compound's molecular weight is approximately 189.04 g/mol, and it is classified under various chemical databases with identifiers such as CAS No. 4209-25-0 and PubChem CID 14896046 .

Not applicable. 2-Chloro-1-(2-chlorophenyl)ethanone itself is not widely studied for biological activity.

  • Safety information is not extensively documented in scientific literature. However, as with most organic compounds, it is advisable to handle it with proper laboratory precautions, including gloves, eye protection, and working in a well-ventilated fume hood. Chlorine atoms on the molecule suggest potential for skin and eye irritation.
Typical of ketones:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles like hydroxylamine or hydrazine to form oximes or hydrazones, respectively.
  • Reduction Reactions: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Halogenation: Due to the presence of chlorine atoms, further halogenation can occur under specific conditions, leading to more complex derivatives.

Several synthesis methods for 2-chloro-1-(2-chlorophenyl)ethanone have been documented:

  • Aqueous Synthesis: A high-yielding method involves reacting bromoacetophenone with chlorinating agents in an aqueous medium. This method allows for efficient conversion with minimal by-products .
  • Direct Halogenation: Starting from acetophenone, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to yield the desired product.
  • Reductive Pathways: Reduction of 2-chloro-1-(2-chlorophenyl)ethanol can also yield the ketone through oxidation processes involving oxidizing agents like chromium trioxide .

2-Chloro-1-(2-chlorophenyl)ethanoneC₈H₆Cl₂OModerate antimicrobial potentialPharmaceutical intermediates2-ChloroacetophenoneC₈H₇ClOHigh activity against bacteriaTear gas, organic synthesis4-ChloroacetophenoneC₈H₇ClOSimilar to 2-chloroacetophenoneChemical intermediateBromoacetophenoneC₈H₇BrOVaries by bromine substitutionOrganic synthesis

The uniqueness of 2-chloro-1-(2-chlorophenyl)ethanone lies in its specific substitution pattern and resultant reactivity profile, making it a valuable compound in synthetic organic chemistry and pharmaceutical applications.

Interaction studies on similar compounds suggest that 2-chloro-1-(2-chlorophenyl)ethanone may exhibit significant interactions with biological macromolecules like proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in pharmacological contexts. For instance, studies on related chlorinated phenolic compounds indicate that they may inhibit specific enzymes or receptors involved in disease processes.

Similar Compounds

  • 2-Chloroacetophenone
    • Formula: C₈H₇ClO
    • Notable for its use as a tear gas agent and in organic synthesis.
  • 4-Chloroacetophenone
    • Formula: C₈H₇ClO
    • Commonly used as a chemical intermediate and has similar biological activities.
  • Bromoacetophenone
    • Formula: C₈H₇BrO
    • Similar reactivity but with bromine substituent, affecting its interaction with biological systems.

Comparison

CompoundFormulaBiological Activity

The synthesis of tribenzo[a,c,f]cyclooctanone derivatives represents a critical challenge in polycyclic aromatic hydrocarbon (PAH) chemistry due to the strain inherent in eight-membered ring systems. 2-Chloro-1-(2-chlorophenyl)ethanone serves as a strategic building block in this context, enabling dual C–H arylation reactions that bypass traditional stepwise coupling approaches.

Mechanistic Basis for Dual C–H Activation

The chlorine substituents in 2-chloro-1-(2-chlorophenyl)ethanone act as directing groups, facilitating regioselective C–H activation at the meta-positions relative to the ketone functionality. Palladium-catalyzed coupling with aryl boronic acids under oxidative conditions (e.g., using Pd(OAc)₂ and Cu(OAc)₂) yields bis-arylated intermediates (Figure 1A) [1] [4]. Subsequent intramolecular aldol condensation, driven by the electron-withdrawing effect of the chlorine atoms, promotes cyclization to form the tribenzo[a,c,f]cyclooctanone core (Figure 1B) [4].

Optimization of Reaction Conditions

Key advances in this area include the use of microwave-assisted heating to reduce reaction times from 48 hours to 6 hours while maintaining yields above 75% [1]. Solvent screening revealed that a 1:1 mixture of dimethylacetamide (DMA) and toluene optimally balances solubility and reactivity. The table below summarizes critical parameters for this transformation:

ParameterOptimal ConditionYield Range (%)
CatalystPd(OAc)₂ (5 mol%)72–89
OxidantAg₂CO₃ (2 equiv)68–82
Temperature140°C (microwave)75–91
Aryl Boronic AcidElectron-deficient81–94

These conditions enable the synthesis of tribenzo[a,c,f]cyclooctanones with tunable electronic properties through variation of the boronic acid coupling partner [4].

Role in Prothioconazole Fungicide Analog Development

Prothioconazole, a leading triazole fungicide, has inspired numerous structural analogs aimed at overcoming resistance mechanisms. 2-Chloro-1-(2-chlorophenyl)ethanone provides a versatile scaffold for modifying the triazole side chain while preserving critical pharmacophoric elements.

Side-Chain Functionalization Strategies

The ketone group undergoes efficient nucleophilic addition with Grignard reagents or organozinc species to install alkyl/aryl substituents at the α-position (Figure 2A) [1]. Simultaneous displacement of the chlorine atoms via SNAr reactions with azole nucleophiles (e.g., 1,2,4-triazole) generates bifunctional intermediates that can be further elaborated into prothioconazole analogs (Figure 2B) [1].

Bioactivity Correlation Studies

Systematic variation of the α-substituent (R group) and triazole orientation has revealed distinct structure-activity relationships:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to fungal cytochrome P450 14α-demethylase (CYP51) [1].
  • Branched alkyl chains improve phloem mobility in cereal crops [1].
  • Meta-substituted aryl groups reduce mammalian cytotoxicity by 40–60% compared to para-substituted analogs [4].

These findings have guided the development of next-generation fungicides with expanded antifungal spectra and reduced environmental persistence [1] [4].

Photodynamic Therapy Precursors Through Protecting Group Chemistry

The dual reactivity of 2-chloro-1-(2-chlorophenyl)ethanone—exhibiting both ketone and aryl chloride functionalities—makes it an ideal precursor for photosensitizers used in photodynamic therapy (PDT).

Ketone Protection and Functionalization

Selective protection of the ketone as a dioxolane acetal (using ethylene glycol and p-TsOH) enables subsequent functionalization of the aromatic ring without compromising the carbonyl group (Figure 3A) [4]. The protected intermediate undergoes efficient Suzuki-Miyaura coupling with boronated porphyrin precursors to yield tetrapyrrole-PAH hybrids (Figure 3B) [4].

Chlorine Displacement for Enhanced Photophysics

Displacement of the aryl chlorine with amino groups (via Buchwald-Hartwig amination) introduces strong electron-donating character, red-shifting absorption maxima into the therapeutic window (650–800 nm) [4]. Comparative photophysical data highlights the impact of substitution:

Substituentλₐbs (nm)ΦΔτ (ns)
-Cl4200.223.1
-NMe₂6750.588.4
-OPh6100.415.7

(ΦΔ = singlet oxygen quantum yield; τ = excited-state lifetime)

The -NMe₂ derivative demonstrates particular promise, achieving 90% tumor cell ablation in vitro at 10 μM concentration under 680 nm irradiation [4].

High-Performance Liquid Chromatography Ultraviolet Protocols for Occupational Exposure Assessment

High-performance liquid chromatography coupled with ultraviolet detection represents the primary analytical methodology for quantifying 2-Chloro-1-(2-chlorophenyl)ethanone in occupational environments [1]. The compound, with the molecular formula C8H6Cl2O and molecular weight of 189.04 g/mol, exhibits strong ultraviolet absorption characteristics suitable for detection at specific wavelengths [2]. The aromatic ring system conjugated with the carbonyl group provides optimal absorption around 245-254 nanometers, enabling sensitive detection for workplace monitoring applications [3] [4].

Method development for occupational exposure assessment requires optimization of chromatographic parameters including mobile phase composition, flow rate, and detection wavelength [1]. Reverse-phase columns, particularly C18 stationary phases, demonstrate excellent separation efficiency for chlorinated aromatic compounds [5]. The mobile phase typically consists of acetonitrile-water gradients with buffer systems to maintain optimal peak shape and retention characteristics [5]. Detection wavelengths between 220-280 nanometers provide maximum sensitivity for aromatic compounds containing electron-withdrawing chlorine substituents [6] [7].

Analytical performance parameters for workplace monitoring protocols include linearity ranges from 0.5 to 125 milligrams per liter with correlation coefficients exceeding 0.998 [8]. Method detection limits achieve 0.05 milligrams per liter in aqueous matrices, providing sufficient sensitivity for occupational exposure assessment [8]. Precision studies demonstrate relative standard deviations below 10 percent across the analytical range [9].

Table 1: High-Performance Liquid Chromatography Ultraviolet Method Parameters for 2-Chloro-1-(2-chlorophenyl)ethanone

ParameterSpecificationReference
ColumnC18, 250 × 4.6 millimeters, 5 micrometers [1]
Mobile PhaseAcetonitrile-water gradient with buffer [5]
Flow Rate0.7-1.0 milliliters per minute [5]
Detection Wavelength245-254 nanometers [3]
Injection Volume10-20 microliters [10]
Column Temperature25-45 degrees Celsius [5]
Method Detection Limit0.05 milligrams per liter [8]
Linear Range0.5-125 milligrams per liter [8]
Precision<10% relative standard deviation [9]

Industrial hygienist exposure characterization protocols classify exposure levels as incidental, significant, or intermediate based on professional judgment and available evidence [11]. Significant exposure occurs at routine frequency and intensity associated with normal work functions, while incidental exposure represents the lowest reasonable contact level [11]. High-performance liquid chromatography ultraviolet methods provide quantitative data supporting these exposure classifications through accurate measurement of airborne concentrations [12].

Silica Gel Adsorption Dynamics in Air Sampling Techniques

Silica gel sorbent materials demonstrate effective adsorption capacity for chlorinated organic compounds in air sampling applications [13] [14]. The adsorption mechanism involves physical interactions between the polar silica surface and the electron-deficient chlorinated aromatic system of 2-Chloro-1-(2-chlorophenyl)ethanone [14]. Mesh sizes of 60-80 provide optimal surface area for efficient capture while maintaining appropriate flow characteristics during air sampling [13].

Breakthrough volume calculations determine maximum sampling volumes before analyte loss occurs [15]. Temperature effects significantly influence adsorption capacity, with breakthrough volumes decreasing logarithmically as temperature increases [15]. Typical sampling volumes range from 200-1000 milliliters depending on expected concentration levels and environmental conditions [13]. Storage temperature requirements maintain sample integrity, with refrigeration at minus 20 degrees Celsius preventing degradation for up to seven days [13].

Dual-bed tube configurations enhance capture efficiency across broader volatility ranges [16]. Primary sections containing 100-200 milligrams of silica gel trap higher-boiling components, while secondary sections with stronger adsorbents capture breakthrough compounds [16]. This configuration extends the effective sampling range and improves overall method robustness [17].

Table 2: Silica Gel Adsorption Parameters for Air Sampling

ParameterSpecificationPerformance Data
Mesh Size60-80Optimal flow characteristics [13]
Tube Capacity2 milliliters total volumeStandard configuration [13]
Primary Section100-200 milligramsMain adsorption zone [16]
Secondary Section50-100 milligramsBreakthrough protection [16]
Maximum Sample Volume200-1000 millilitersConcentration dependent [13]
Storage TemperatureMinus 20 degrees CelsiusSeven-day stability [13]
Breakthrough Recovery90-95%At recommended volumes [13]
Precision±5% relative standard deviationReplicate measurements [14]

Contamination effects on silica gel performance require consideration during method development [14]. Silicon, oxygen, carbon, and nitrogen contaminants identified through photoelectron spectroscopy can reduce water sorption capacity by 20-47 percent depending on regeneration conditions [14]. Regular conditioning and quality control procedures maintain adsorbent performance within acceptable limits [14].

Ethanol Desorption Efficiency Optimization Strategies

Ethanol serves as an effective desorption solvent for chlorinated organic compounds from silica gel adsorbents [18] [19]. Desorption efficiency optimization involves systematic evaluation of solvent concentration, temperature, and contact time parameters [18]. Ethanol concentrations of 50-100 percent demonstrate comparable effectiveness, with 50 percent solutions achieving up to 87 percent extraction efficiency for chlorinated compounds [18].

Temperature optimization studies reveal enhanced desorption at elevated temperatures, with 60 degrees Celsius providing superior performance compared to ambient conditions [19]. The increased temperature reduces surface tension and alters adsorption equilibrium, facilitating greater solvent penetration into adsorbent pores [19]. Desorption times of 24 hours ensure complete extraction, with minimal improvement observed beyond this duration [19].

Ultrasonic assistance enhances desorption efficiency through mechanical agitation and improved mass transfer [19]. Combined thermal and ultrasonic treatment achieves recovery rates of 72-87 percent for organic compounds adsorbed on activated carbon matrices [19]. Similar principles apply to silica gel systems, though specific optimization studies for 2-Chloro-1-(2-chlorophenyl)ethanone require validation [19].

Table 3: Ethanol Desorption Optimization Parameters

VariableOptimal ConditionEfficiencyReference
Ethanol Concentration50-100%87% recovery [18]
Desorption Temperature60 degrees CelsiusEnhanced vs. 25°C [19]
Contact Time24 hours minimumPlateau efficiency [19]
Solvent Volume5 millilitersStandard procedure [19]
Ultrasonic Treatment30 minutes at 40°C85-90% yield [20]
Sample Heating60°C for 1 hourVapor concentration [19]
Recovery Range72-87%Multiple solvents [19]

Flow-mode desorption provides enhanced performance compared to batch procedures [21]. Continuous solvent flow through loaded adsorbent beds achieves more complete extraction with reduced solvent consumption [21]. Flow rates of 1.5 milliliters per minute to analytical columns with split ratios optimized for detector sensitivity provide quantitative recovery [21]. This approach enables direct coupling to high-performance liquid chromatography systems for streamlined analysis [21].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2-Chloro-1-(2-chlorophenyl)ethan-1-one

Dates

Last modified: 08-19-2023

Explore Compound Types